molecular formula C13H16N2O2 B8349974 Cyclohexanedione-mono-p-methoxyphenylhydrazone

Cyclohexanedione-mono-p-methoxyphenylhydrazone

Cat. No. B8349974
M. Wt: 232.28 g/mol
InChI Key: KNCDPROEWFUTIJ-UHFFFAOYSA-N
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Patent
US04271073

Procedure details

6-methoxy-1,2,3,4-tetrahydrocarbazol-1-one 123 g. (1 mole) of p-methoxyaniline are dissolved in 600 ml. of water with the addition of 260 g. of concentrated hydrochloric acid. After cooling down to 0° C., 69 g. of sodium nitrate dissolved in 130 ml. of water are added dropwise to the solution. The diazotation being complete, 350 ml. of methanol and 148 g. (1 mole) of the sodium salt of the 1-hydroxymethylene-cyclohexanone are added and the temperature is maintained below +3° C. by adding ice. By the addition of 33.5 g. of anhydrous sodium carbonate and 250 g. of crystallized sodium acetate the solution is standardized to pH 5 to 6. After coupling is completed (10 to 12 hours or so), the solution is made up to a pH 9 to 9.5, stirred three hours at room temperature, filtered with suction and washed with water until free from alkali. Thus, cyclohexanedione-mono-p-methoxyphenylhydrazone is obtained which melts at 177° C. and has a yield of 202 g. (=87% of the theoretical).
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1-hydroxymethylene-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
COC1C=C2C(=CC=1)[NH:12][C:11]1[C:10](=[O:16])[CH2:9][CH2:8][CH2:7][C:6]2=1.[CH3:17][O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1.Cl.[N+]([O-])([O-])=O.[Na+].[Na].C(=O)([O-])[O-].[Na+].[Na+].C([O-])(=O)C.[Na+]>CO.O>[CH3:17][O:18][C:19]1[CH:25]=[CH:24][C:22]([NH:23][N:12]=[C:11]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]2=[O:16])=[CH:21][CH:20]=1 |f:3.4,6.7.8,9.10,^1:31|

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
COC=1C=C2C=3CCCC(C3NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Seven
Name
Quantity
1 mol
Type
reactant
Smiles
[Na]
Name
1-hydroxymethylene-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained below +3° C.
ADDITION
Type
ADDITION
Details
by adding ice
ADDITION
Type
ADDITION
Details
By the addition of 33.5 g
CUSTOM
Type
CUSTOM
Details
10 to 12 hours
Duration
11 (± 1) h
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
washed with water until free from alkali

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NN=C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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